3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one
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Overview
Description
3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes hydroxyl groups, a phenyl ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups and phenyl rings allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylphenyl derivatives: Compounds with similar hydroxyl and methyl substitutions on the phenyl ring.
Phenylprop-2-en-1-one derivatives: Compounds with similar propenone moieties.
Uniqueness
3-Hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-11-7-8-14(17)13(9-11)16(19)10-15(18)12-5-3-2-4-6-12/h2-10,17-18H,1H3 |
InChI Key |
ZASTWHQKQOPCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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